2-Methyl-1-propanol
2-Methyl-1-propanol
Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air.
Isobutanol is an alkyl alcohol that is propan-1-ol substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol and an alkyl alcohol. It derives from a hydride of an isobutane.
Isobutanol is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.
isobutanol is a metabolite found in or produced by Saccharomyces cerevisiae.
Isobutanol is an alkyl alcohol that is propan-1-ol substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol and an alkyl alcohol. It derives from a hydride of an isobutane.
Isobutanol is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.
isobutanol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
78-83-1
VCID:
VC20839231
InChI:
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3
SMILES:
CC(C)CO
Molecular Formula:
C4H10O
C4H10O
(CH3)2CHCH2OH
C4H10O
(CH3)2CHCH2OH
Molecular Weight:
74.12 g/mol
2-Methyl-1-propanol
CAS No.: 78-83-1
Cat. No.: VC20839231
Molecular Formula: C4H10O
C4H10O
(CH3)2CHCH2OH
Molecular Weight: 74.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isobutanol appears as a clear colorless liquid with a sweet odor. Flash point 85 - 100 °F. Less dense than water. Vapors heavier than air. Isobutanol is an alkyl alcohol that is propan-1-ol substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a primary alcohol and an alkyl alcohol. It derives from a hydride of an isobutane. Isobutanol is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available. isobutanol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 78-83-1 |
| Molecular Formula | C4H10O C4H10O (CH3)2CHCH2OH |
| Molecular Weight | 74.12 g/mol |
| IUPAC Name | 2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3 |
| Standard InChI Key | ZXEKIIBDNHEJCQ-UHFFFAOYSA-N |
| SMILES | CC(C)CO |
| Canonical SMILES | CC(C)CO |
| Boiling Point | 225 °F at 760 mmHg (NTP, 1992) 108 °C 108.00 to 109.00 °C. @ 760.00 mm Hg 227 °F |
| Colorform | Colorless, oily liquid Clear, colorless, refractive liquid |
| Flash Point | 82 °F (NTP, 1992) 82 °F Flash points: 28 °C, closed cup; 37.78 °C, open cup 28 °C c.c. |
| Melting Point | -162 °F (NTP, 1992) -108 °C -162 °F |
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